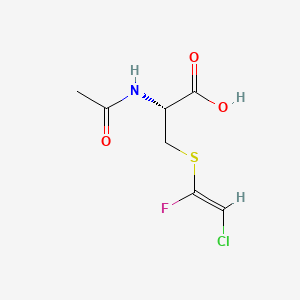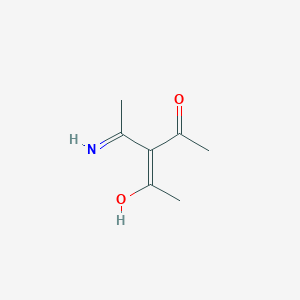
(E)-3-ethanimidoyl-4-hydroxypent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-ethanimidoyl-4-hydroxypent-3-en-2-one is an organic compound with a unique structure that includes an ethanimidoyl group, a hydroxyl group, and a pentenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-ethanimidoyl-4-hydroxypent-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of an ethanimidoyl chloride with a hydroxypentenone derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-ethanimidoyl-4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenone backbone can be reduced to form a saturated compound.
Substitution: The ethanimidoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of substituted ethanimidoyl derivatives.
Aplicaciones Científicas De Investigación
(E)-3-ethanimidoyl-4-hydroxypent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (E)-3-ethanimidoyl-4-hydroxypent-3-en-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-ethanimidoyl-4-hydroxyhex-3-en-2-one
- (E)-3-ethanimidoyl-4-hydroxybut-3-en-2-one
- (E)-3-ethanimidoyl-4-hydroxyprop-3-en-2-one
Uniqueness
(E)-3-ethanimidoyl-4-hydroxypent-3-en-2-one is unique due to its specific combination of functional groups and the length of its carbon chain. This uniqueness imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(E)-3-ethanimidoyl-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C7H11NO2/c1-4(8)7(5(2)9)6(3)10/h8-9H,1-3H3/b7-5+,8-4? |
Clave InChI |
LVWFRDIATGOPJU-NSLJVHTKSA-N |
SMILES isomérico |
C/C(=C(/C(=N)C)\C(=O)C)/O |
SMILES canónico |
CC(=C(C(=N)C)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


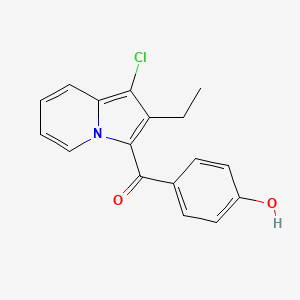


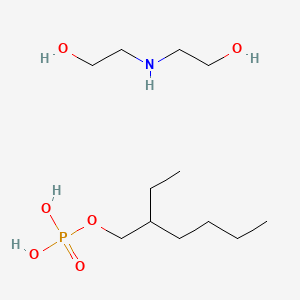

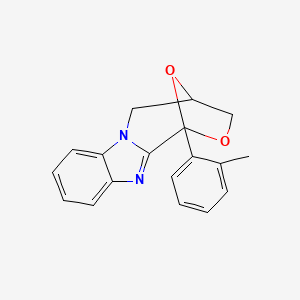
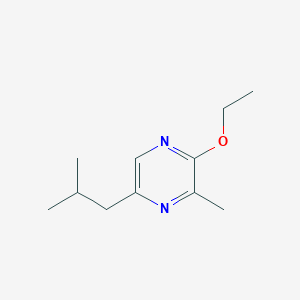

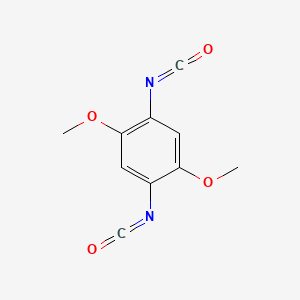



![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)
